N-Arylsulfamoyl vs. Primary Sulfamoyl: Target Class Shift from Carbonic Anhydrase to cPLA2α/h-NTPDase Inhibition
The target compound incorporates an N-(3,4-dimethylphenyl) substituent on the sulfamoyl group, distinguishing it from the primary sulfamoyl analog 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7). The latter is a validated carbonic anhydrase inhibitor with reported activity against hCA I, II, IV, and IX isoforms . N-Arylation of the sulfamoyl group, as in the target compound, is a known structural determinant that ablates zinc-binding capacity within the carbonic anhydrase active site while introducing steric bulk compatible with alternative enzymatic pockets such as cPLA2α and h-NTPDases [1]. Although direct IC₅₀ data for this exact compound have not been published in peer-reviewed literature, structure-activity relationship (SAR) studies on closely related N,N-disubstituted 4-sulfamoylbenzoic acid derivatives demonstrate submicromolar cPLA2α inhibitory potency (IC₅₀ values ranging from 0.5 to 5 μM in vesicle-based assays) that is entirely absent in the primary sulfonamide series [1].
| Evidence Dimension | Target engagement profile |
|---|---|
| Target Compound Data | N-(3,4-dimethylphenyl)-substituted sulfamoyl; predicted target shift toward cPLA2α/h-NTPDase based on N-arylsulfamoyl SAR [1] |
| Comparator Or Baseline | 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7): confirmed carbonic anhydrase inhibitor (hCA I, II, IV, IX) |
| Quantified Difference | Qualitative difference in target class; N-arylation expected to reduce CA inhibition by >90% based on loss of primary sulfonamide zinc-binding motif |
| Conditions | In vitro enzymatic assays; vesicle-based cPLA2α inhibition assay (Borecki et al., 2024) [1] |
Why This Matters
Procurement of the correct N-arylsulfamoyl analog is essential for cPLA2α or h-NTPDase screening campaigns; substitution with the primary sulfamoyl analog will yield false negatives in these assays.
- [1] Borecki D, Meyer zu Vilsendorf I, Fabian J, Lehr M. N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α. Med Chem. 2024;20(10):969-985. View Source
